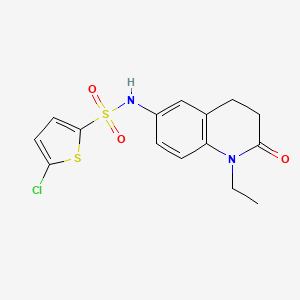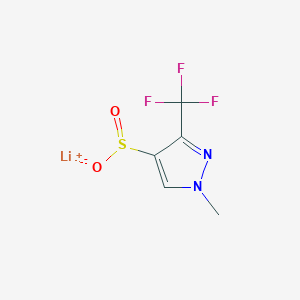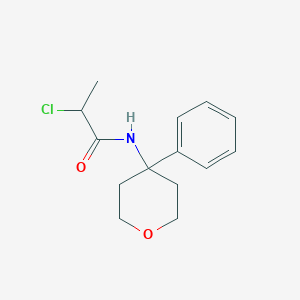
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a propyl-substituted benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl-substituted tetrahydroquinoline.
Amidation: The final step involves the reaction of the benzoyl-substituted tetrahydroquinoline with 4-propylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl and benzamide moieties, potentially converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl and benzamide positions, where nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides and tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Industry: The compound’s properties make it suitable for use in material science, where it can be incorporated into polymers and other materials to enhance their performance. Its stability and reactivity are advantageous in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and benzamide groups can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. The tetrahydroquinoline ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
Comparison: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is unique due to the presence of the propyl group on the benzamide moiety. This structural feature can influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. Compared to its analogs with different substituents, the propyl group may enhance its interaction with hydrophobic pockets in proteins, potentially leading to improved pharmacological profiles.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-2-7-19-11-13-20(14-12-19)25(29)27-23-15-16-24-22(18-23)10-6-17-28(24)26(30)21-8-4-3-5-9-21/h3-5,8-9,11-16,18H,2,6-7,10,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMSDIEBAMUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)



![3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2658844.png)

![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)



![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658853.png)
![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)


